Hexacosane

Catalog No.
S584949
CAS No.
630-01-3
M.F
C26H54
M. Wt
366.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexacosane

CAS Number

630-01-3

Product Name

Hexacosane

IUPAC Name

hexacosane

Molecular Formula

C26H54

Molecular Weight

366.7 g/mol

InChI

InChI=1S/C26H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

HMSWAIKSFDFLKN-UHFFFAOYSA-N

SMILES

Array

solubility

Very soluble in benzene, ligroin, chloroform

Synonyms

Cerane, Alkane C26

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC

The exact mass of the compound Hexacosane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.64e-09 min water, 6.2x10-09 mg/l at 25 °c (est)very soluble in benzene, ligroin, chloroform. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122457. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Hexacosane is a straight-chain alkane (C26H54) utilized primarily as a high-performance organic phase change material (PCM) and an exact retention index standard in analytical chemistry . Characterized by a highly specific melting point of 56.4 °C and a substantial latent heat of fusion exceeding 255 J/g, it provides precise thermal buffering capabilities [1]. Unlike broad-range hydrocarbon mixtures, high-purity hexacosane delivers sharp, reproducible solid-liquid phase transitions without supercooling, making it a critical procurement choice for advanced thermal energy storage (TES) and temperature-sensitive electronics cooling [2].

Substituting high-purity hexacosane with commercial paraffin wax mixtures or adjacent n-alkanes fundamentally compromises application performance [1]. Commercial waxes melt over a broad, unpredictable temperature range and suffer from phase segregation during repeated thermal cycling, which reduces their effective latent heat capacity [2]. Conversely, substituting with adjacent pure alkanes shifts the phase transition temperature by approximately 4–5 °C per two carbons—for example, octacosane melts at 61.4 °C [3]. In precision thermal management systems, this deviation prevents the material from absorbing heat at the critical activation threshold, rendering the heat sink functionally useless[1].

Exact Melting Point Threshold for Targeted Thermal Management

Hexacosane exhibits a sharp, predictable melting point at 56.4 °C, which is essential for thermal energy storage systems designed to operate in the 55–58 °C window[1]. In contrast, substituting with the closely related n-octacosane (C28H58) shifts the melting point to 61.4 °C, while n-tetracosane (C24H50) melts at 50.9 °C [1]. This strict chain-length dependence means that using an adjacent alkane alters the thermal activation threshold by approximately 5 °C, completely missing the target cooling or heat-recovery window in precision systems [2].

Evidence DimensionMelting Point (Phase Transition Temperature)
Target Compound Data56.4 °C (Hexacosane)
Comparator Or Baseline61.4 °C (Octacosane) / 50.9 °C (Tetracosane)
Quantified Difference5.0 °C shift per two-carbon chain length variation
ConditionsDifferential Scanning Calorimetry (DSC) phase transition analysis

Procurement must specify the exact carbon chain length to ensure the phase change material activates at the specific temperature required by the thermal management system.

Superior Energy Storage Density Compared to Commercial Waxes

Pure hexacosane delivers a latent heat of fusion of approximately 256 J/g, ensuring maximum thermal energy absorption during its phase transition[1]. Commercial paraffin wax mixtures, which contain a distribution of varying chain lengths, typically exhibit lower effective latent heats (often between 180–210 J/g) due to asynchronous melting and phase segregation[2]. The use of high-purity hexacosane maximizes the joules stored per gram, allowing for more compact thermal energy storage (TES) units without increasing the physical footprint [1].

Evidence DimensionLatent Heat of Fusion (Enthalpy of Melting)
Target Compound Data~256 J/g
Comparator Or BaselineCommercial paraffin wax mixtures (typically 180–210 J/g)
Quantified Difference>20% higher energy storage capacity per gram
ConditionsSolid-to-liquid phase transition at constant temperature

Higher latent heat directly translates to smaller, lighter heat sinks and more efficient thermal buffering in space-constrained applications.

Long-Term Thermal Reliability Without Enthalpy Degradation

High-purity n-alkanes like hexacosane demonstrate exceptional thermal reliability, maintaining their chemical composition and latent heat capacity over thousands of melting-solidification cycles[1]. Studies on pure n-alkane PCMs show negligible degradation in latent heat of fusion (remaining >250 J/g) after 1,000 accelerated thermal cycles [2]. In contrast, lower-grade paraffin mixtures can experience up to a 20% decrease in phase transition heat after 600 cycles due to the thermal degradation and volatilization of shorter-chain impurities [1].

Evidence DimensionLatent Heat Retention after Thermal Cycling
Target Compound DataNegligible degradation after 1,000 cycles
Comparator Or BaselineCommercial paraffin mixtures (up to 20% loss after 600 cycles)
Quantified Difference>20% better long-term enthalpy retention
ConditionsAccelerated melting-solidification cycling (1,000 cycles)

Ensures long-term, maintenance-free operation in building materials, solar water heaters, and electronic heat sinks without loss of cooling capacity.

Precision Electronics Cooling (PCM Heat Sinks)

Hexacosane is a targeted choice for passive thermal management in electronics where the critical operating temperature limit is around 60 °C. Its 56.4 °C melting point allows it to absorb excess heat precisely before the device reaches damaging temperatures, outperforming lower-melting alkanes [1].

Microencapsulated Thermoregulating Coatings

Used as the core material in microcapsules for specialized industrial textiles and coatings that require a specific high-temperature buffering zone, leveraging its high latent heat (>250 J/g) and lack of supercooling[2].

Solar Thermal Energy Storage

Integrated into solar water heating systems and industrial waste-heat recovery units that specifically target the 55–60 °C temperature range, providing stable, high-density latent heat storage over thousands of daily cycles[3].

Physical Description

N-hexacosane appears as colorless crystals. Occurs in many natural products.
Colorless solid; [CAMEO] White odorless crystals; [Alfa Aesar MSDS]

Color/Form

Monoclinic, triclinic or orthorhombic crystals from benzene; crystals from ether

XLogP3

13.7

Exact Mass

366.422551722 Da

Monoisotopic Mass

366.422551722 Da

Boiling Point

774 °F at 760 mmHg (NTP, 1992)
415 °C

Heavy Atom Count

26

Density

0.8032 at 68 °F (NTP, 1992) - Less dense than water; will float
Density: 0.7783 g/cu cm at 60 °C

LogP

log Kow = 13.11 (est)

Melting Point

133.5 °F (NTP, 1992)
56.09 °C

UNII

0CI4OKE9VO

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 5 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 5 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

VP: 1 Pa at 125.1 °C; 10 Pa at 158.8 °C; 100 Pa 200.1 °C; 1 kPa at 252.1 °C; 10 kPa at 314.3 °C; 100 kPa at 411.3 °C
4.69X10-07 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Irritant

Other CAS

630-01-3

Absorption Distribution and Excretion

Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/

Wikipedia

Hexacosane

Biological Half Life

100.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Hexacosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-hexacosane; Matrix: water; Detection Limit: not provided.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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